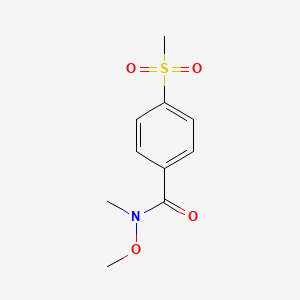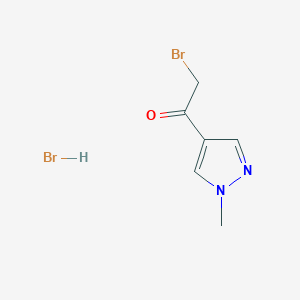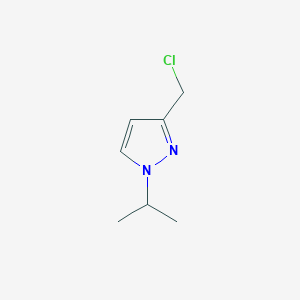
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde
Descripción general
Descripción
“5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “5-(3-bromophenyl)” part indicates a bromophenyl group attached to the 5th carbon of the imidazole ring. The “2-carbaldehyde” part indicates a formyl group (CHO) attached to the 2nd carbon of the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the bromophenyl and formyl groups attached at the 5th and 2nd positions, respectively. The bromine atom in the bromophenyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the formyl group. The bromine atom is a good leaving group, which could make the bromophenyl group reactive in certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the formyl group. The bromine atom is a heavy atom that could significantly influence the compound’s properties .
Aplicaciones Científicas De Investigación
1. Anticancer Activity
- Application Summary: The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been tested for their anticancer activity .
- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
2. PET Imaging
- Application Summary: Derivatives of the compound, labelled with fluorine-18 isotope, are in active development as candidates for PET imaging α-synuclein aggregates .
- Methods of Application: A three-step radiosynthesis was developed starting from 6-[18F]fluoropiperonal that was prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor .
- Results: The complete synthesis of [18F]anle138b was achieved within 105 min with RCY of 15 ± 3% (n = 3) and Am in the range of 32–78 GBq/µmol .
3. Treatment of Arrhythmias
- Application Summary: Tetrahydroisoquinolines, which can be synthesized from the compound, have been widely investigated for the treatment of arrhythmias .
- Methods of Application: The study focuses on the pharmacokinetic characterization of BH, as well as the identification of its metabolites, both in vitro and in vivo .
- Results: The results of this study are not specified in the source .
4. Antileishmanial and Antimalarial Activities
- Application Summary: Pyrazole-bearing compounds, which can be synthesized from the compound, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- Results: The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
5. Brominated Flame Retardants
- Application Summary: Bromophenols, which can be synthesized from the compound, are used as brominated flame retardants .
- Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .
6. Synthesis of Anticancer Analogs
- Application Summary: The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .
- Results: The results of this study are not specified in the source .
7. Antileishmanial and Antimalarial Activities
- Application Summary: Pyrazole-bearing compounds, which can be synthesized from the compound, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- Results: The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
8. Brominated Flame Retardants
- Application Summary: Bromophenols, which can be synthesized from the compound, are used as brominated flame retardants .
- Methods of Application: Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .
9. Synthesis of Anticancer Analogs
- Application Summary: The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .
- Results: The results of this study are not specified in the source .
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHHVPDVQOPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)

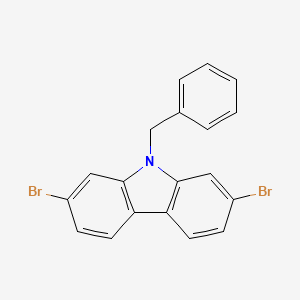
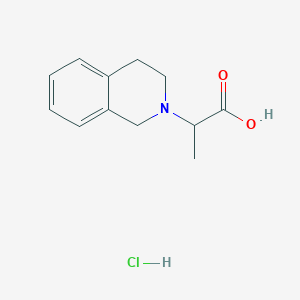
![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)
![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)
